Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate
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Overview
Description
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylate ester. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate typically involves the esterification of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Aromatic compounds with various substituents.
Scientific Research Applications
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.
Mechanism of Action
The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
- Methyl 3-(benzyloxy)cyclobutanecarboxylate
- Cyclobutanecarboxylic acid derivatives
Comparison: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate, a compound derived from the cyclobutane family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available cyclobutanecarboxylic acid derivatives. The compound is often synthesized as a mixture of cis and trans isomers. Research indicates that the methyl ester can be obtained through a series of reactions involving hydroxylation and esterification processes .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as a GPR-40 agonist. GPR-40, also known as free fatty acid receptor 1 (FFAR1), is implicated in insulin secretion and glucose metabolism, making it a target for diabetes treatment.
Key Findings:
- GPR-40 Agonism: Derivatives of this compound have shown micromolar activity as GPR-40 agonists in vitro, indicating potential therapeutic applications in metabolic disorders .
- Antitumor Activity: Some studies have explored the antitumor potential of related compounds, suggesting that modifications to the cyclobutane structure may enhance activity against various cancer cell lines .
Case Studies
Several case studies highlight the biological implications of this compound:
- GPR-40 Activation in Cell Lines:
- Antineoplastic Properties:
Data Table: Biological Activities
Properties
CAS No. |
1257398-12-1 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1-(3-hydroxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3 |
InChI Key |
UJSYXDNHFIRGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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